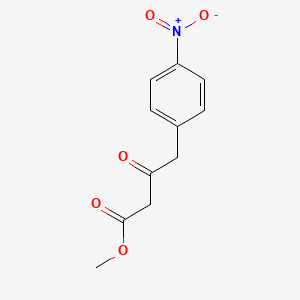
Methyl 4-(4-nitrophenyl)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-nitrophenyl)-3-oxobutanoate is an organic compound that belongs to the class of nitrophenyl derivatives It is characterized by the presence of a nitrophenyl group attached to a butanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-(4-nitrophenyl)-3-oxobutanoate can be synthesized through a multi-step process. One common method involves the condensation of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(4-nitrophenyl)-3-oxobutanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-(4-Aminophenyl)-3-oxobutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(4-Nitrophenyl)-3-oxobutanoic acid and methanol.
Applications De Recherche Scientifique
Methyl 4-(4-nitrophenyl)-3-oxobutanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for drugs with potential anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 4-(4-nitrophenyl)-3-oxobutanoate depends on its chemical structure and the specific reactions it undergoes. For instance, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then participate in further biochemical interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(4-aminophenyl)-3-oxobutanoate: This compound is similar in structure but contains an amino group instead of a nitro group.
Ethyl 4-(4-nitrophenyl)-3-oxobutanoate: This compound has an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 4-(4-nitrophenyl)-3-oxobutanoate is unique due to the presence of both a nitrophenyl group and a butanoate ester, which confer specific chemical properties and reactivity. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C11H11NO5 |
|---|---|
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
methyl 4-(4-nitrophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C11H11NO5/c1-17-11(14)7-10(13)6-8-2-4-9(5-3-8)12(15)16/h2-5H,6-7H2,1H3 |
Clé InChI |
RJWOENCNDBYJFC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


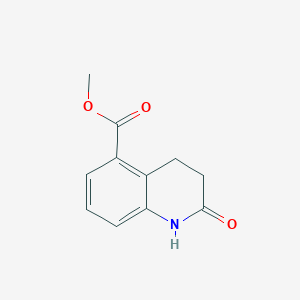
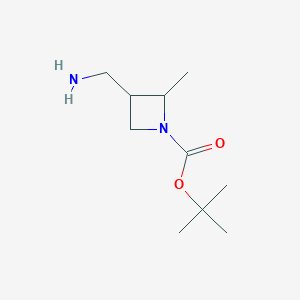
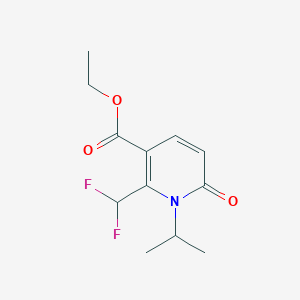
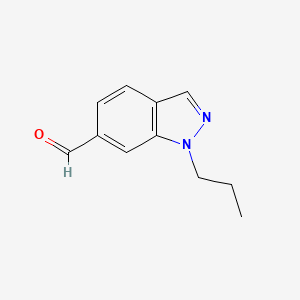
![2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid](/img/structure/B15230001.png)

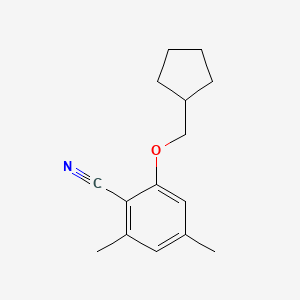

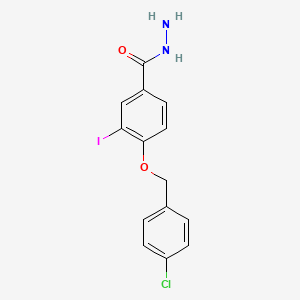
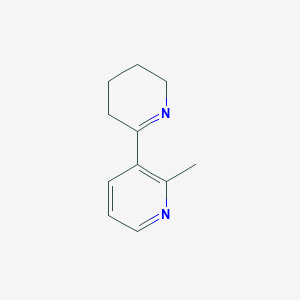
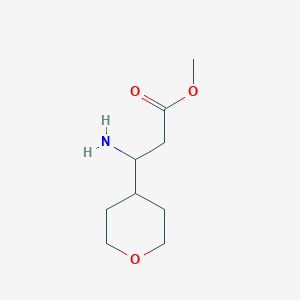

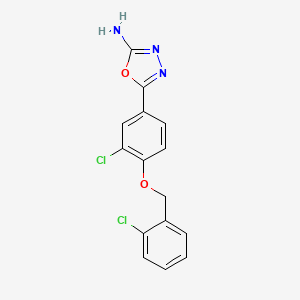
![6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B15230063.png)
